![molecular formula C18H21N3O3S B2888124 4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide CAS No. 878693-74-4](/img/structure/B2888124.png)
4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide” is a chemical compound with immense potential for scientific research. It contains an imidazole moiety, which is a five-membered heterocyclic ring that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a crucial component in the development of new drugs .
Chemical Reactions Analysis
While the specific chemical reactions involving “this compound” are not detailed in the literature, imidazole-containing compounds are known to participate in a wide range of chemical reactions . More research is needed to understand the specific chemical reactions of this compound.Scientific Research Applications
Fluorescence Sensing and Intracellular Imaging
Naphthalene-based sulfonamides, such as those studied by Mondal et al. (2015), have been found effective as fluorescence turn-on probes for the selective detection of Al3+ ions in aqueous systems. Their structure allows for significant fluorescence enhancement, making them useful for intracellular imaging of Al3+ ions in cultured cells, with potential applications in biological and medical research (Mondal et al., 2015).
Antimicrobial and Anticancer Activities
Compounds incorporating naphthalene sulfonamide structures have been explored for their biological activities. Tumosienė et al. (2020) synthesized derivatives with varying moieties that showed significant antioxidant activity, with some compounds displaying cytotoxicity against human cancer cell lines. This suggests potential applications in developing novel anticancer therapies (Tumosienė et al., 2020).
Synthesis of Ionic Liquids and Surfactants
Fernández-Stefanuto et al. (2020) focused on synthesizing new surface-active ionic liquids based on a naphthalene sulfonate anion. These chemicals exhibit high thermal stability and surfactant character, with improved water solubility, indicating applications in enhancing the efficacy of aqueous formulations in various industrial processes (Fernández-Stefanuto et al., 2020).
Environmental Applications
Adsorption studies by Ji et al. (2009) on sulfonamide antibiotics using multiwalled carbon nanotubes (MWNT) highlight the potential of naphthalene sulfonamide compounds in environmental cleanup. The strong adsorption attributed to pi-pi electron coupling suggests that similar compounds could be developed for the effective removal of pollutants from water bodies (Ji et al., 2009).
Drug-Metabolizing Enzyme Induction
Research on albendazole's metabolizing effects demonstrates the potential of sulfonamide compounds to induce liver drug-metabolizing enzymes. This could inform the development of compounds designed to modulate enzyme activity for therapeutic purposes, potentially improving drug efficacy or reducing toxicity (Souhaili-el Amri et al., 1988).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse pharmacological effects .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds with key amino acids within the target proteins . This interaction can lead to changes in the conformation or activity of the target, resulting in the observed biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse target interactions . These can include pathways involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
Imidazole derivatives are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of these compounds can vary widely depending on their specific chemical structure .
Result of Action
Given the broad range of biological activities associated with imidazole derivatives, the effects could potentially include anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the activity and stability of imidazole derivatives .
Properties
IUPAC Name |
4-ethoxy-N-(3-imidazol-1-ylpropyl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-2-24-17-8-9-18(16-7-4-3-6-15(16)17)25(22,23)20-10-5-12-21-13-11-19-14-21/h3-4,6-9,11,13-14,20H,2,5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTLRZDGQVEYRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
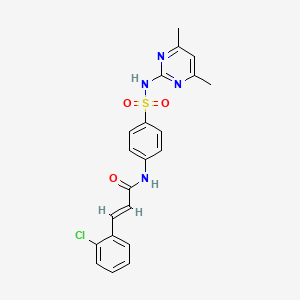
![N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2888043.png)

![6-chloro-7-(1-(methylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2888047.png)
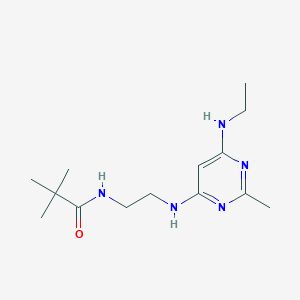
![ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2888050.png)
![N-[3-(2-oxoazetidin-1-yl)phenyl]-3-propanamidopiperidine-1-carboxamide](/img/structure/B2888051.png)
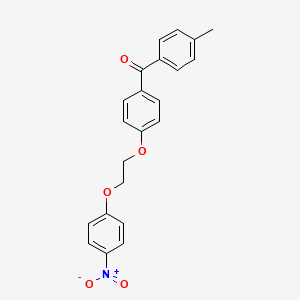
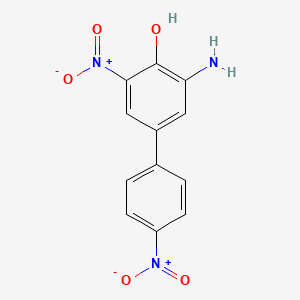
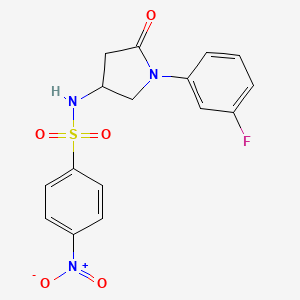
![pentasodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate](/img/no-structure.png)
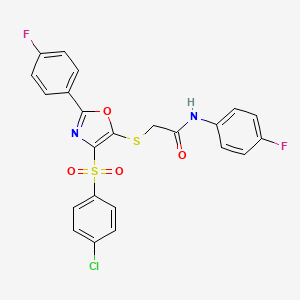
![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B2888064.png)
